molecular formula C17H16N4O2S B2897007 N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 539804-86-9

N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2897007
CAS No.: 539804-86-9
M. Wt: 340.4
InChI Key: ZLOOFWAYFSXDRF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethyl-substituted phenyl group, a pyridinyl-substituted oxadiazole ring, and a sulfanyl group attached to an acetamide moiety

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-12-3-5-14(6-4-12)19-15(22)11-24-17-21-20-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOOFWAYFSXDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridinyl group: This step may involve the use of a pyridine derivative in a nucleophilic substitution reaction.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the oxadiazole ring.

    Formation of the acetamide moiety: This involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound features a complex structure that includes an ethyl-substituted phenyl group, a pyridinyl-substituted oxadiazole ring, and a sulfanyl group. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Pyridinyl Group : This is often accomplished via nucleophilic substitution reactions using pyridine derivatives.
  • Attachment of the Sulfanyl Group : Thiolation reactions are employed to introduce the sulfanyl moiety.
  • Formation of the Acetamide Moiety : This involves the reaction of an amine with acylating agents like acyl chlorides.

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, a study reported that several oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound this compound was noted for its ability to inhibit cell proliferation with IC50 values comparable to established chemotherapeutic agents .

CompoundCell LineIC50 (µM)
4hA549<0.14
4gC68.16
4fC613.04

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and sulfanyl group are crucial for binding to these targets, potentially modulating their activity and leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Cytotoxic Activity : A recent study synthesized several new oxadiazole derivatives and tested their cytotoxicity on A549 and C6 cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving low nanomolar concentrations for effective inhibition .
  • Enzyme Inhibition : Research has shown that oxadiazole derivatives can inhibit key enzymes involved in cancer progression. For example, certain compounds were found to inhibit caspase activity, which is critical in programmed cell death pathways .

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